molecular formula C15H21ClN2O B5886314 N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5886314
M. Wt: 280.79 g/mol
InChI Key: LYTLQHYBWVAUAW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylpiperidine to form an intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the chloromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amide.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamide
  • N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)propionamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to its specific structural features, such as the combination of the chloromethylphenyl group and the piperidine ring. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-13-4-3-12(2)14(16)9-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTLQHYBWVAUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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